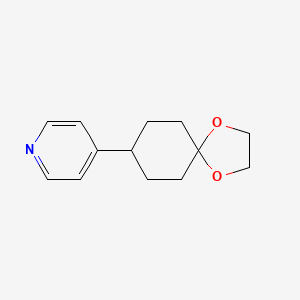
4-(4-pyridyl)cyclohexanone ethylene ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound characterized by a spirocyclic structure, which includes a pyridine ring fused with a 1,4-dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspirodecane intermediate. This intermediate is then reacted with pyridine derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-pyridyl)cyclohexanone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-pyridyl)cyclohexanone ethylene ketal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-(4-pyridyl)cyclohexanone ethylene ketal involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its specific spirocyclic structure combined with a pyridine ring.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h3-4,7-8,11H,1-2,5-6,9-10H2 |
InChI Key |
OBUHHSQEQOQMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=NC=C3)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4'-(Ethylsulfonyl)-2',6-dimethoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8477408.png)
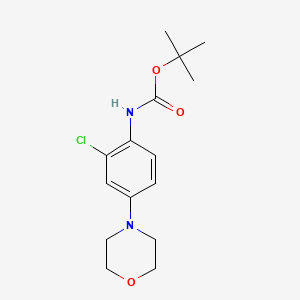
![2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B8477418.png)
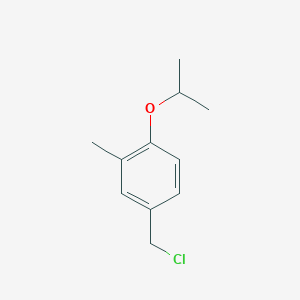
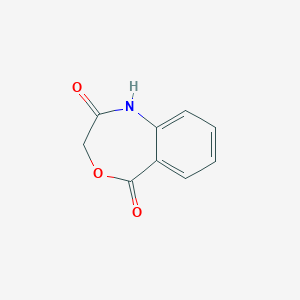
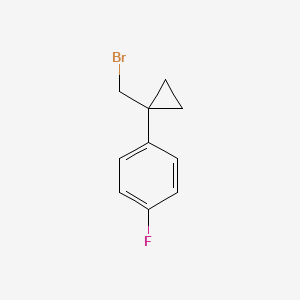
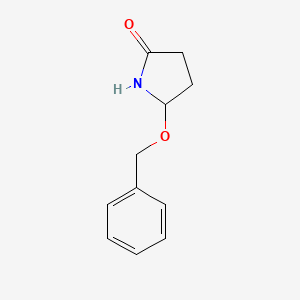
![4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8477447.png)
![tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8477469.png)
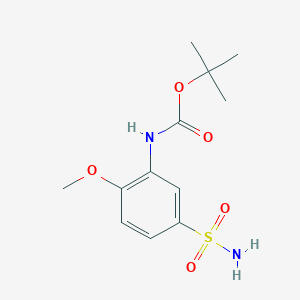
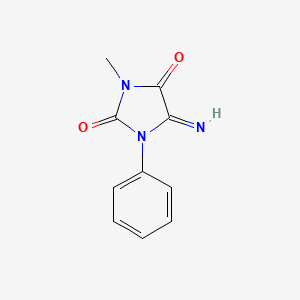

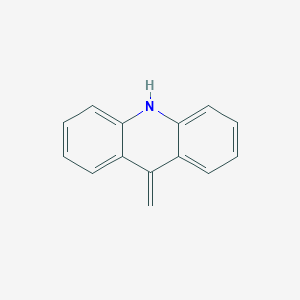
![4-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8477497.png)
